molecular formula C8H10FN B1304796 5-Fluoro-2-methylbenzylamine CAS No. 261951-69-3

5-Fluoro-2-methylbenzylamine

Cat. No.: B1304796
CAS No.: 261951-69-3
M. Wt: 139.17 g/mol
InChI Key: KDOUBUZYGVSSLM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzylamine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Prodrug for Hepatocellular Carcinoma Treatment

5-Fluoro-2-methylbenzylamine has been investigated as a core structure in the development of novel O-(substituted benzyl) phosphoramidate prodrugs aimed at treating hepatocellular carcinoma. The o-methylbenzyl analog, identified as 1t, demonstrated significant oral bioavailability, liver targeting, and exhibited considerable tumor growth inhibition in a mouse xenograft model, indicating its potential as a promising lead compound for therapeutic applications in liver cancer treatment (Peng et al., 2016).

Oxidation Catalyst in Organic Synthesis

The compound N-Methylbenzylammonium fluorochromate(VI) (MBAFC), synthesized by adding N-methylbenzylamine to a solution of CrO3 and HF, has demonstrated selective and efficient oxidation capabilities. Particularly, MBAFC is effective in transforming aryl alcohols into their corresponding aldehydes and ketones under mild conditions, showcasing its utility as a heterogeneous oxidant in organic synthesis. The durability and efficiency of MBAFC are enhanced when it is absorbed on silica gel (Kassaee et al., 2004).

Safety and Hazards

5-Fluoro-2-methylbenzylamine is classified as a skin corrosive/irritant and can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methylbenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the metabolic pathways, such as those catalyzing the conversion of substrates into products within cells . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with DNA methylation and activating DNA damage response pathways . This leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in DNA methylation, thereby altering gene expression patterns . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to the liver, kidneys, and lungs . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products within cells. For example, it may participate in pathways related to amino acid metabolism, influencing the levels of various metabolites . These interactions can affect the overall metabolic flux and the balance of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its activity and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOUBUZYGVSSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379122
Record name 5-Fluoro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-69-3
Record name 5-Fluoro-2-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-69-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.